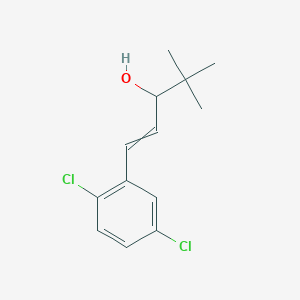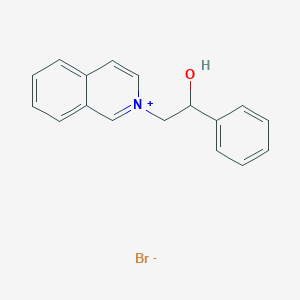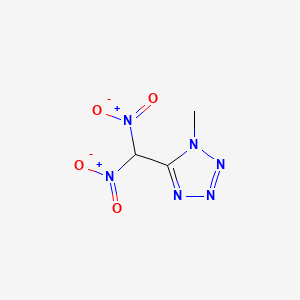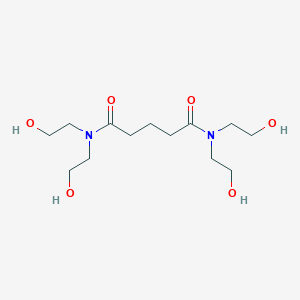
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of four hydroxyethyl groups attached to a pentanediamide backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide typically involves the reaction of pentanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and a building block in the synthesis of complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups act as ligands, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal extraction, catalysis, and stabilization of metal-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of a pentanediamide backbone.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is unique due to its pentanediamide backbone, which provides different steric and electronic properties compared to similar compounds with ethylenediamine backbones. This uniqueness allows for specific applications where the spatial arrangement and electronic environment of the hydroxyethyl groups are critical.
Propiedades
Número CAS |
114690-06-1 |
|---|---|
Fórmula molecular |
C13H26N2O6 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-hydroxyethyl)pentanediamide |
InChI |
InChI=1S/C13H26N2O6/c16-8-4-14(5-9-17)12(20)2-1-3-13(21)15(6-10-18)7-11-19/h16-19H,1-11H2 |
Clave InChI |
XXMDHOKCEONCPW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


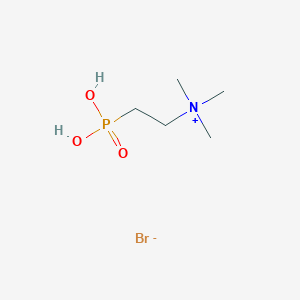

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
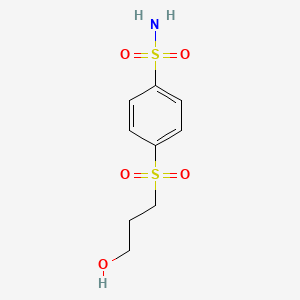
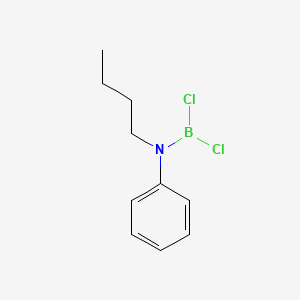
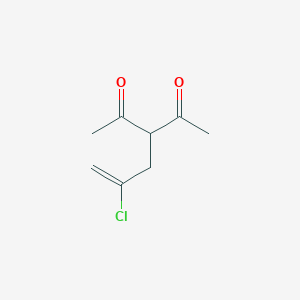
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
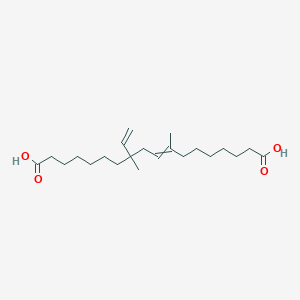
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
